Ramelteon impurity D
Overview
Description
Ramelteon impurity D: is a byproduct formed during the synthesis of Ramelteon, a selective melatonin receptor agonist used primarily for treating insomnia. This compound is one of several impurities that can be present in the final pharmaceutical product, and its identification and control are crucial for ensuring the safety and efficacy of the medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ramelteon impurity D involves several synthetic steps. One common method includes the use of preparative chromatography to isolate the impurity from the main product . The process typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a derivative of acetophenone.
Chromatography: Preparative chromatography is used to separate this compound from other byproducts and the main product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Ramelteon impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the impurity.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and carboxylic acids, while reduction can produce alcohols and amines .
Scientific Research Applications
Ramelteon impurity D has several applications in scientific research, including:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Ramelteon.
Analytical Chemistry: The impurity is employed in method validation and stability studies to ensure the purity of the final product.
Toxicological Studies: Research on the genotoxic potential of this compound helps in assessing its safety for human use.
Mechanism of Action
The mechanism of action of Ramelteon impurity D is not as well-studied as that of Ramelteon. it is believed to interact with similar molecular targets, such as the melatonin receptors MT1 and MT2. These receptors are involved in regulating the circadian rhythm and sleep-wake cycle . The impurity may also have weak affinity for other receptors, such as the 5HT2b receptor .
Comparison with Similar Compounds
Ramelteon: The parent compound, a selective melatonin receptor agonist used for treating insomnia.
Ramelteon Metabolite M-II: A metabolite of Ramelteon with a similar structure but different pharmacokinetic properties.
Ramelteon Impurity E: Another impurity formed during the synthesis of Ramelteon.
Uniqueness: Ramelteon impurity D is unique in its specific formation pathway and structural characteristics. Unlike other impurities, it may have distinct pharmacological and toxicological profiles, making its identification and control essential for the safety of the pharmaceutical product.
Properties
IUPAC Name |
2-methyl-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11(2)17(19)18-9-7-13-4-3-12-5-6-15-14(16(12)13)8-10-20-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,18,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSWWMNDCRHQF-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880152-61-4 | |
Record name | Ramelteon impurity D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880152614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-N-(2-((8S)-1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9XG3F4CWC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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